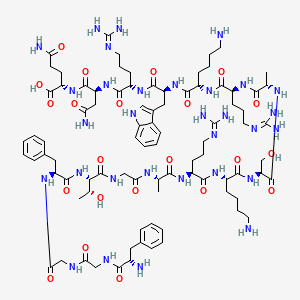

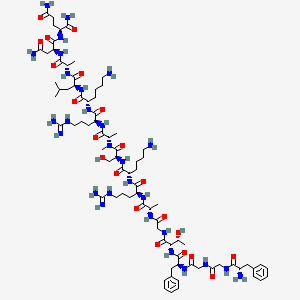

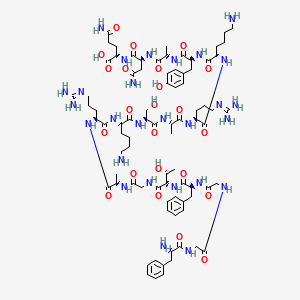

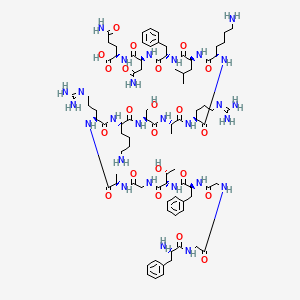

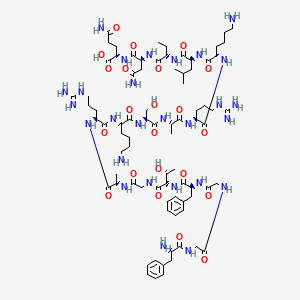

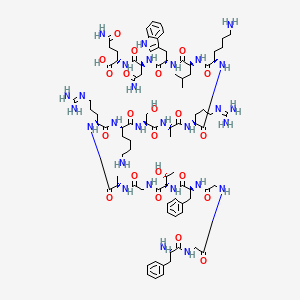

Fggftgarksarkyanq

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FGGFTGARKSARKYANQ erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst folgende Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kopplung: Die nächste Aminosäure wird aktiviert und an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Sequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie This compound erfolgt oft unter Verwendung von automatisierten Peptidsynthesizern, die dem SPPS-Verfahren folgen. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit gewährleisten. Darüber hinaus kann die großtechnische Produktion eine Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reagenzkonzentrationen, umfassen, um die Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FGGFTGARKSARKYANQ: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäuren, wie Methionin und Cystein, innerhalb des Peptids modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Aminosäurederivate mit Schutzgruppen werden in der SPPS verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen vorgenommenen Modifikationen ab. So führt beispielsweise die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt .

Wissenschaftliche Forschungsanwendungen

FGGFTGARKSARKYANQ: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird zur Untersuchung von Peptidsynthesemethoden und der Auswirkungen verschiedener Modifikationen auf die Eigenschaften von Peptiden verwendet.

Biologie: Das Peptid wird in der Forschung zu Nociceptin-Rezeptor-Interaktionen und Signalwegen eingesetzt.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Schmerzbehandlung und neurologischen Erkrankungen.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Bindung an den Nociceptin-Rezeptor. Diese Wechselwirkung hemmt die Produktion von zyklischem Adenosinmonophosphat (cAMP) und moduliert die Aktivität verschiedener Ionenkanäle. Die Wirkungen des Peptids werden durch die Aktivierung von G-Protein-gekoppelten Rezeptorwegen vermittelt, die zu Veränderungen in der zellulären Signalgebung und physiologischen Reaktionen führen .

Wirkmechanismus

The mechanism of action of FGGFTGARKSARKYANQ involves its binding to the nociceptin receptor. This interaction inhibits the production of cyclic adenosine monophosphate (cAMP) and modulates the activity of various ion channels. The peptide’s effects are mediated through the activation of G-protein-coupled receptor pathways, leading to changes in cellular signaling and physiological responses .

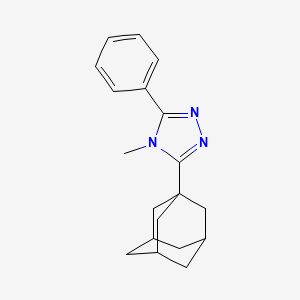

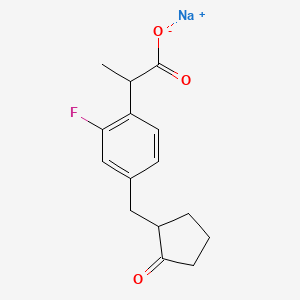

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nociceptin: Der natürliche Ligand für den Nociceptin-Rezeptor.

[Tyr14]Nociceptin: Eine modifizierte Form von Nociceptin mit einer Tyrosin-Substitution an Position 14.

Dynorphin: Ein weiteres Neuropeptid, das mit Opioid-Rezeptoren interagiert.

Einzigartigkeit

FGGFTGARKSARKYANQ: ist aufgrund seiner spezifischen Sequenz und Modifikationen einzigartig, die im Vergleich zu anderen Peptiden unterschiedliche Bindungseigenschaften und physiologische Wirkungen verleihen. Seine Fähigkeit, selektiv mit dem Nociceptin-Rezeptor zu interagieren, macht es zu einem wertvollen Werkzeug für die Untersuchung der Rezeptorfunktion und die Entwicklung von Therapeutika .

Eigenschaften

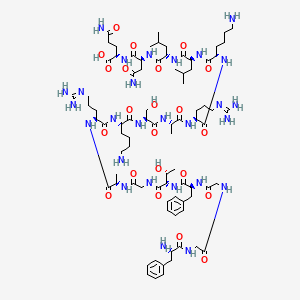

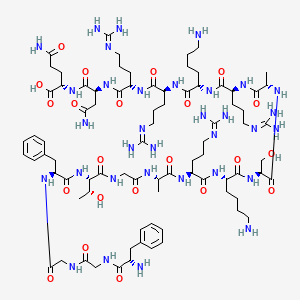

Molekularformel |

C82H127N27O23 |

|---|---|

Molekulargewicht |

1859.1 g/mol |

IUPAC-Name |

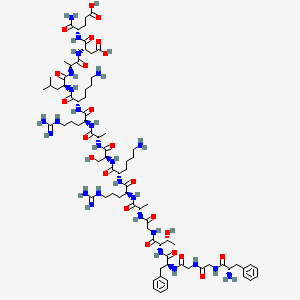

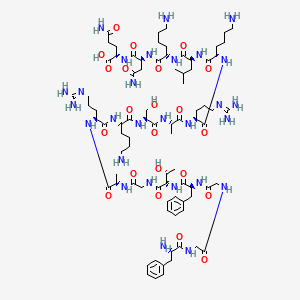

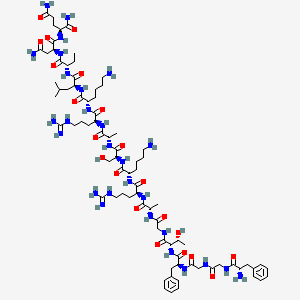

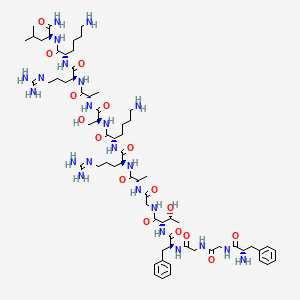

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H127N27O23/c1-43(97-64(116)41-96-79(130)66(46(4)111)109-77(128)57(36-48-19-9-6-10-20-48)100-65(117)40-94-63(115)39-95-70(121)51(85)35-47-17-7-5-8-18-47)67(118)101-54(23-15-33-92-81(88)89)71(122)104-53(22-12-14-32-84)74(125)108-60(42-110)78(129)99-44(2)68(119)102-55(24-16-34-93-82(90)91)72(123)103-52(21-11-13-31-83)73(124)107-58(37-49-25-27-50(112)28-26-49)75(126)98-45(3)69(120)106-59(38-62(87)114)76(127)105-56(80(131)132)29-30-61(86)113/h5-10,17-20,25-28,43-46,51-60,66,110-112H,11-16,21-24,29-42,83-85H2,1-4H3,(H2,86,113)(H2,87,114)(H,94,115)(H,95,121)(H,96,130)(H,97,116)(H,98,126)(H,99,129)(H,100,117)(H,101,118)(H,102,119)(H,103,123)(H,104,122)(H,105,127)(H,106,120)(H,107,124)(H,108,125)(H,109,128)(H,131,132)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,46+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |

InChI-Schlüssel |

NTZGMAAQXGNGFH-VDVVPONDSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |

Kanonische SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)